The compound p53 (139-147) refers to a specific peptide fragment derived from the tumor suppressor protein p53, which plays a critical role in regulating the cell cycle and preventing cancer formation. This peptide corresponds to amino acids 139 to 147 of the full-length p53 protein, which is known for its involvement in various cellular stress responses, including DNA damage, oncogene activation, and hypoxia. The p53 protein itself is composed of 393 amino acids and is organized into several functional domains that facilitate its regulatory roles in gene expression and apoptosis.
The p53 protein was first identified in the early 1980s as a cellular protein that binds to the large T antigen of the simian virus 40. Since then, extensive research has established p53 as a pivotal tumor suppressor whose mutations are commonly associated with various cancers. The peptide fragment p53 (139-147) specifically contains sequences that are crucial for its interaction with other proteins, including the mouse double minute 2 homolog, which is a negative regulator of p53.
p53 (139-147) can be classified as a biologically active peptide involved in cellular signaling pathways related to tumor suppression. It falls under the category of tumor suppressor peptides and is significant in cancer research and therapeutic developments.
The synthesis of p53 (139-147) can be accomplished through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique involves sequentially adding protected amino acids to a growing peptide chain anchored to a solid support. The process includes:
The synthesis requires careful selection of protecting groups for amino acids to prevent unwanted reactions during coupling. High-performance liquid chromatography (HPLC) is often employed to purify the synthesized peptide and confirm its identity through mass spectrometry.
The molecular structure of p53 (139-147) consists of a specific sequence of amino acids that contribute to its biological function. The sequence is typically represented as:
The molecular weight of this peptide fragment is approximately 1,150 Daltons. Its three-dimensional structure can be analyzed using techniques like nuclear magnetic resonance spectroscopy or X-ray crystallography, which provide insights into its conformation and interaction sites.
p53 (139-147) can participate in various biochemical reactions, primarily involving its binding interactions with other proteins such as MDM2. This interaction inhibits MDM2's ability to ubiquitinate p53, thereby stabilizing it and allowing it to activate downstream target genes involved in cell cycle arrest and apoptosis.
The binding affinity between p53 (139-147) and MDM2 can be quantitatively assessed using surface plasmon resonance or fluorescence polarization assays. These methods provide kinetic data on the binding interactions and help elucidate the mechanisms by which p53 exerts its tumor suppressor functions.
The mechanism by which p53 (139-147) exerts its effects involves several steps:
Research indicates that mutations within this region can significantly impair p53's ability to bind MDM2, highlighting its importance in maintaining cellular homeostasis under stress conditions.
p53 (139-147) is a hydrophilic peptide due to its amino acid composition, which influences its solubility in aqueous environments. Its stability can be affected by environmental factors such as temperature and pH.
The peptide exhibits typical characteristics of proteins, including susceptibility to proteolytic degradation and potential for post-translational modifications such as phosphorylation or acetylation which can modulate its activity.
p53 (139-147) has significant applications in cancer research and therapeutic development:
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 18097-67-1
CAS No.: 11104-44-2